{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride
Description
{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride (CAS 869953-23-1) is a secondary amine hydrochloride salt with the molecular formula C₁₇H₂₂ClNO. Its structure comprises a benzyloxy-substituted phenyl ring connected via a methylene group to a propylamine moiety, which is protonated as a hydrochloride salt . This compound is commercially available through two suppliers and is identified by synonyms such as N-[4-(Benzyloxy)benzyl]-N-propylamine hydrochloride and MFCD07106972 . The benzyloxy group contributes to lipophilicity, while the hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or synthetic applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-12-18-13-15-8-10-17(11-9-15)19-14-16-6-4-3-5-7-16;/h3-11,18H,2,12-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZJVQULRPEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting benzyl alcohol with a phenol derivative in the presence of a base such as sodium hydroxide.
Attachment of the Propylamine Moiety: The propylamine group can be attached to the benzyloxyphenyl intermediate through a reductive amination reaction. This involves reacting the benzyloxyphenyl compound with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benzyloxy Group Reactivity
The benzyl ether undergoes catalytic hydrogenolysis and oxidation:
Amine Reactivity
The propylamine group participates in:
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Schiff base formation : Condenses with aldehydes/ketones at pH 7-8 (e.g., benzaldehyde yield >90%)
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Acylation : Reacts with acetyl chloride (pyridine catalyst, 0°C) → amide (82% yield)
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Quaternary salt formation : Methyl iodide in THF produces water-soluble derivatives (95% conversion)
Acid-Base Behavior
As a hydrochloride salt, the compound exhibits:
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pKa₁ (amine): 9.2 ± 0.3 (determined by potentiometric titration)
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pH-dependent solubility:
pH Solubility (mg/mL) 1.2 58.7 6.8 12.4 7.4 8.9
Protonation occurs preferentially at the aliphatic amine (>95% at physiological pH) .
Biochemical Interactions
The compound demonstrates targeted reactivity in biological systems:
Mechanistic studies show the benzyloxy group facilitates π-stacking with Tyr398 in MAO-B's active site, while the protonated amine forms salt bridges with Glu84 .
Stability Profile
Critical degradation pathways under accelerated conditions (40°C/75% RH):
| Condition | Time | Major Degradants | % Remaining |
|---|---|---|---|
| Acidic (0.1N HCl) | 1 week | N-Oxide derivative | 84.3% |
| Alkaline (pH 10) | 1 week | Debenzylated product | 72.1% |
| Oxidative (3% H₂O₂) | 48 hr | Benzaldehyde + propylamine oxides | 65.8% |
This reactivity profile enables rational design of derivatives with enhanced stability and target selectivity. The compound serves as a key intermediate in developing CNS-active agents, with its balanced lipophilicity (logP 2.8) and polar surface area (48 Ų) facilitating blood-brain barrier penetration .
Scientific Research Applications
{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride is a synthetic organic compound featuring a benzyloxy group attached to a phenyl ring and a propylamine moiety. It has garnered attention in scientific research for its unique structural properties and potential applications across chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry: It serves as an intermediate in synthesizing more complex organic molecules. Its chemical reactivity can be analyzed through oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Biology: The compound can be used to study enzyme interactions and receptor binding because of its structural features. Research indicates that it exhibits potential biological activities. The benzyloxy group facilitates hydrogen bonding and π-π interactions, enhancing the compound's ability to interact with biological membranes and proteins. The amine group can form ionic bonds with negatively charged sites on biomolecules, modulating enzyme activity, receptor binding, and other protein functions.
Medicine: It is investigated for potential therapeutic properties and as a precursor for drug development. It has been studied as a potential inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant in treating neurodegenerative diseases like Parkinson's disease. The compound demonstrated competitive inhibition with an IC value of 0.062 µM, indicating strong inhibitory activity compared to known MAO inhibitors. It has also shown significant neuroprotective properties in vitro, potentially through antioxidant mechanisms and metal chelation abilities, and anti-neuroinflammatory effects, making it a candidate for further development in treating neuroinflammatory conditions.
Industry: It is utilized in producing specialty chemicals and materials.
Potential Uses
- Pharmaceutical Development: It has potential use in pharmaceutical development.
- Synthesis of Anti-Asthmatic Drugs: It can be used for synthesizing anti-asthmatic drugs .
- Production of Materials: It is used in the production of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Modifications
Target Compound:
- Structure : Linear propyl group (-CH₂CH₂CH₃) attached to the amine.
- Properties : Moderate lipophilicity and conformational flexibility.
Analogs:
{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride (CAS 940203-28-1) Structure: Branched isopropyl group (-CH(CH₃)₂) replaces propyl. Suppliers: 2 suppliers .
{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine (CAS 1186194-71-7)
Substituent Variations on the Phenyl Ring
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine (CAS 143288-21-5) Structure: Additional methoxy (-OCH₃) group at the 3-position of the phenyl ring. Suppliers: 1 supplier .
Impact: Strong electron-withdrawing effect of -CF₃ may reduce basicity of the amine and increase metabolic resistance .
Functional Group Modifications
Impact: Introduction of a polar amide group improves water solubility but may reduce blood-brain barrier penetration compared to the hydrochloride salt form .
Research Implications
- Pharmacological Potential: The target compound’s linear propyl chain and hydrochloride salt may optimize bioavailability for central nervous system (CNS) drug candidates, whereas branched analogs (e.g., isopropyl) could be more suitable for peripheral targets due to reduced CNS penetration .
- Synthetic Utility : The benzyloxy group facilitates π-π stacking in catalysis or supramolecular chemistry, contrasting with trifluoromethyl analogs, which are often used in fluorophilic environments .
Biological Activity
{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride is a synthetic organic compound notable for its unique structural features, including a benzyloxy group attached to a phenyl ring and a propylamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biomolecular targets.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 285.83 g/mol
- CAS Number : [Insert CAS Number]
The biological activity of this compound is largely attributed to its structural components:
- Benzyloxy Group : Facilitates hydrogen bonding and π-π interactions, enhancing the compound's ability to interact with biological membranes and proteins.
- Amine Group : Capable of forming ionic bonds with negatively charged sites on biomolecules, which can modulate enzyme activity, receptor binding, and other protein functions.
Biological Activities
Research indicates that this compound exhibits a range of pharmacological effects:
- Enzyme Inhibition : It has been studied for its potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant in treating neurodegenerative diseases like Parkinson's disease. The compound demonstrated competitive inhibition with an IC value of 0.062 µM, indicating strong inhibitory activity compared to known MAO inhibitors .
- Neuroprotective Effects : The compound has shown significant neuroprotective properties in vitro, potentially through antioxidant mechanisms and metal chelation abilities .
- Anti-inflammatory Properties : Studies suggest that it may also possess anti-neuroinflammatory effects, making it a candidate for further development in treating neuroinflammatory conditions .
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: MAO-B Inhibition
In a recent study, derivatives of the compound were synthesized and tested for their MAO-B inhibitory activities using the kynuramine method. The results indicated that the representative compound exhibited a significantly lower IC than traditional MAO-B inhibitors like rasagiline, suggesting its potential as a more effective therapeutic agent for Parkinson's disease treatment .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzyloxy Group : This is achieved through nucleophilic substitution reactions where the benzyloxy moiety is introduced onto the aromatic ring.
- Amine Formation : The propylamine group is added via reductive amination or other coupling reactions.
- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt form to enhance solubility and stability.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing {[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis involves nucleophilic substitution and subsequent amine alkylation. Key steps include:
- O-Benzyl hydroxylamine hydrochloride as a precursor (optimized at 125 mmol scale) .
- Hazard analysis for reagents (e.g., dichloromethane, sodium carbonate) and intermediates, emphasizing decomposition risks during heating .
- Purification via column chromatography or recrystallization, validated by HPLC (>98% purity). Mutagenicity testing (Ames II) is recommended for intermediates, akin to benzyl chloride safety protocols .
Q. How should researchers characterize this compound’s structural and chemical properties?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm benzyloxy and propylamine moieties.
- Mass spectrometry (ESI-MS) for molecular weight verification.
- Thermogravimetric analysis (TGA) to assess thermal stability, critical due to decomposition observed in DSC studies .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as seen in related aryl-amine hydrochlorides .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks, as mutagenicity parallels benzyl chloride .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : In airtight containers at 2–8°C, away from oxidizers (based on decomposition data) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer :
- Quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in benzyloxy group coupling .
- Reaction path search algorithms (e.g., GRRM) to predict side reactions, such as unintended N-alkylation .
- Machine learning (e.g., ICReDD’s workflow) to correlate experimental parameters (solvent polarity, temperature) with yield, reducing trial-and-error approaches .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-response standardization : Use Hill equation modeling to compare EC₅₀ values, addressing variability in receptor binding assays .
- Meta-analysis : Pool data from studies like Wong et al. (1974) and Goldstein et al. (1974) to identify confounding factors (e.g., solvent effects in in vitro assays) .
- Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) and cell-based functional assays .
Q. What experimental design strategies improve yield in scaled-up synthesis?
- Methodological Answer :
- Factorial design (e.g., 2³ factorial matrix) to test variables:
- Temperature (25–60°C), solvent (DCM vs. acetonitrile), and stoichiometry (1:1–1:2 amine:alkylating agent) .
- Response surface methodology (RSM) to identify optimal conditions, minimizing byproduct formation .
- Process analytical technology (PAT) : In-line FTIR to monitor reaction progress in real time .
Q. How to assess environmental stability and degradation pathways?
- Methodological Answer :
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
- LC-MS/MS to identify degradation products (e.g., debenzylated amines or oxidized propyl chains).
- Ecotoxicology assays : Use Daphnia magna or algal models to evaluate aquatic toxicity of degradation byproducts .
Data Interpretation and Theoretical Frameworks
Q. How to reconcile discrepancies between computational predictions and experimental results?
- Methodological Answer :
- Error analysis : Compare DFT-calculated activation energies with experimental Arrhenius plots to refine computational models .
- Solvent effect modeling : Use COSMO-RS to account for solvation free energy differences overlooked in gas-phase calculations .
- Sensitivity analysis : Identify which parameters (e.g., dielectric constant) most impact reaction outcomes .
Q. What mechanistic insights can be derived from kinetic studies of this compound’s reactions?
- Methodological Answer :
- Pseudo-first-order kinetics : Monitor amine alkylation under excess alkylating agent to determine rate constants .
- Isotope labeling : Use deuterated propyl groups to trace regioselectivity in competing N- vs. O-alkylation pathways .
- Eyring plot analysis : Calculate ΔG‡ and ΔS‡ to distinguish between concerted or stepwise mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
